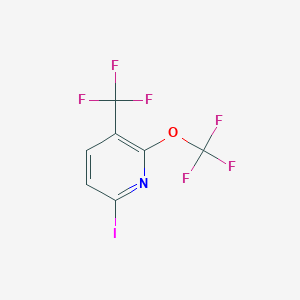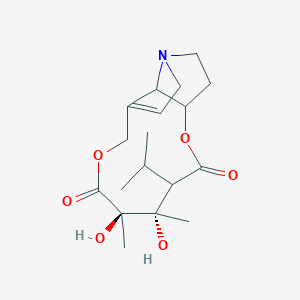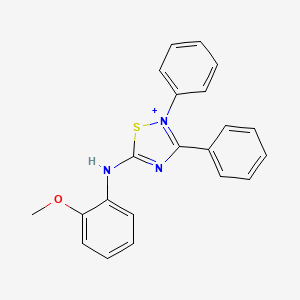
Methyl 12-oxo-9-dodecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-oxo-9-dodecenoate is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th position and a double bond between the 9th and 10th carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 12-oxo-9-dodecenoate can be synthesized through several methods. One common approach involves the oxidation of methyl linoleate hydroperoxides. This process typically requires the use of oxidizing agents and controlled reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-oxo-9-dodecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction typically yields alcohols.
Substitution: Addition reactions can produce a variety of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 12-oxo-9-dodecenoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of methyl 12-oxo-9-dodecenoate involves its interaction with specific molecular targets. The keto group and double bond in the compound allow it to participate in various biochemical pathways. For example, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 12-oxo-9-dodecanoate: Similar structure but lacks the double bond.
Methyl 12-hydroxy-9-dodecenoate: Contains a hydroxyl group instead of a keto group.
Methyl 9,12-octadecadienoate: A longer chain fatty acid ester with two double bonds.
Uniqueness
Methyl 12-oxo-9-dodecenoate is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl (E)-12-oxododec-9-enoate |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,12H,2-5,7,9-11H2,1H3/b8-6+ |
Clave InChI |
QMLVRFHLQFNZEI-SOFGYWHQSA-N |
SMILES isomérico |
COC(=O)CCCCCCC/C=C/CC=O |
SMILES canónico |
COC(=O)CCCCCCCC=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)

![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)
![21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)

![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)

![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
![2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid](/img/structure/B14796407.png)



